molecular formula C11H15N3O3 B14197637 N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide CAS No. 919772-06-8

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide

Katalognummer: B14197637
CAS-Nummer: 919772-06-8
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: FMQAVVGKZNVABQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide is a compound with a complex structure that includes both amine and amide functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzamide with 2-chloro-N-(2-aminoethyl)acetamide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography may also be employed.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzamides, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Aminoethyl)benzamide
  • 4-(2-Amino-2-oxoethoxy)benzamide
  • N-(2-Aminoethyl)-4-hydroxybenzamide

Uniqueness

N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide is unique due to the presence of both amine and amide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

919772-06-8

Molekularformel

C11H15N3O3

Molekulargewicht

237.25 g/mol

IUPAC-Name

N-(2-aminoethyl)-4-(2-amino-2-oxoethoxy)benzamide

InChI

InChI=1S/C11H15N3O3/c12-5-6-14-11(16)8-1-3-9(4-2-8)17-7-10(13)15/h1-4H,5-7,12H2,(H2,13,15)(H,14,16)

InChI-Schlüssel

FMQAVVGKZNVABQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NCCN)OCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.